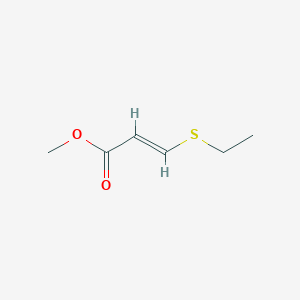
(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Quinoline Core : The central quinoline nucleus provides the backbone for this compound. Quinolines are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities, including antimalarial, antimicrobial, antidepressant, and anticancer effects .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The quinoline core of the compound is known for its antimicrobial properties. Research indicates that derivatives of quinoline, such as the one , can be effective against a variety of microbial pathogens. They are particularly potent against Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties .
Anticancer Potential
Quinoline derivatives have been studied for their potential in cancer therapy. They can interfere with various cellular processes in cancer cells, including DNA synthesis. By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, quinoline derivatives can lead to rapid cell death, which is beneficial in targeting cancer cells .
Antimalarial Properties
The compound’s structure is conducive to antimalarial activity. Quinoline derivatives have been a mainstay in antimalarial drugs, and modifications to the quinoline nucleus can lead to new drugs with enhanced efficacy against malaria-causing parasites .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives are also explored for their potential use in treating neurological disorders. Their ability to modulate neurotransmitter systems could make them suitable candidates for antidepressant and anticonvulsant medications .
Antiviral Applications
The structural complexity of quinoline derivatives allows them to be used in the development of antiviral drugs. They can inhibit the replication of viruses by interfering with viral enzymes or blocking the viral entry into host cells .
Anti-inflammatory and Antioxidant Effects
These compounds can exhibit anti-inflammatory and antioxidant properties, which are beneficial in treating chronic inflammatory diseases and in preventing oxidative stress-related cellular damage .
Antihypertensive Use
Quinoline derivatives can act on the cardiovascular system to lower blood pressure. Their potential as antihypertensive agents is being explored, which could lead to new treatments for high blood pressure .
Antimycobacterial Activity
The compound’s ability to act against mycobacteria makes it a candidate for the treatment of tuberculosis and other mycobacterial infections. Its efficacy in this area is linked to its ability to disrupt bacterial cell wall synthesis .
Eigenschaften
IUPAC Name |
[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSHTCIJNZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)
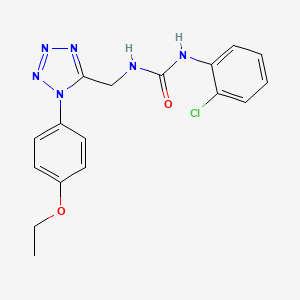

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)
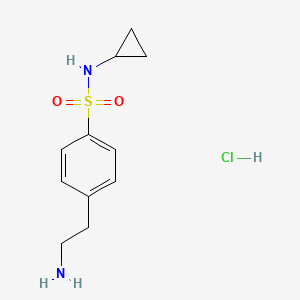
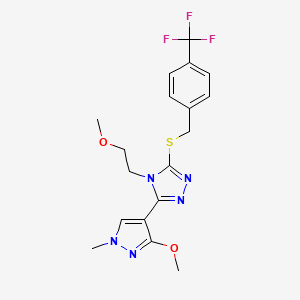
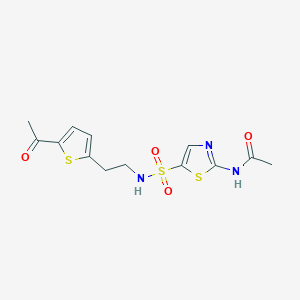

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)
![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
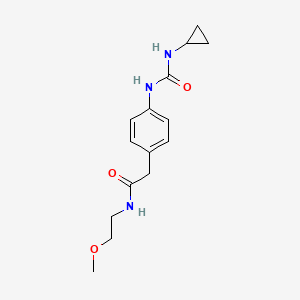
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)
![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)
